molecular formula C20H22FN3O2 B2421798 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202994-12-4

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2421798
CAS RN: 1202994-12-4
M. Wt: 355.413
InChI Key: PMSJOTOEHFJCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in the field of scientific research. The compound is a urea derivative and is used in various applications, including medicinal chemistry and drug discovery.

Scientific Research Applications

Fluorescence Labeling and Sensing

Urea derivatives have been synthesized and evaluated for their fluorescence properties, which are significant in biological labeling and sensing. For instance, novel fluorophores have been developed for labeling nucleosides, which were then used in oligodeoxyribonucleotides to enhance fluorescence signals and hybridization affinity (Singh & Singh, 2007). This application suggests the potential use of urea derivatives in molecular biology and diagnostics.

Antiproliferative and Anticancer Activities

Urea and bis-urea derivatives have shown significant biological activity, including antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of such compounds, demonstrating potent activity against breast carcinoma MCF-7 cell lines, suggesting their promise as lead compounds in cancer drug development (Perković et al., 2016). This area of research indicates the potential of urea derivatives in therapeutic applications against cancer.

Antimicrobial Activities

Urea derivatives have been explored for their antimicrobial potential. Specific N-alkyl substituted urea derivatives displayed significant antibacterial and antifungal activities, highlighting the role of substituent positioning and functionalization in determining their efficacy (Zheng et al., 2010). This suggests the utility of such compounds in developing new antimicrobial agents.

Receptor Antagonism and Drug Development

Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, providing insights into structure-affinity relationships and the potential for developing selective receptor antagonists (van Muijlwijk-Koezen et al., 2000). This research pathway opens opportunities for drug discovery targeting various receptors.

Enantioselective Catalysis

Urea derivatives have been employed in catalytic processes to achieve enantioselective addition, demonstrating their utility in synthetic chemistry and the development of chiral molecules (Arokianathar et al., 2018). This application is crucial for producing enantiomerically pure pharmaceuticals.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-13(2)19(25)24-11-3-4-14-5-8-17(12-18(14)24)23-20(26)22-16-9-6-15(21)7-10-16/h5-10,12-13H,3-4,11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJOTOEHFJCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.